2-(Phenylthio)thiophene 2-(Phenylthio)thiophene
Brand Name: Vulcanchem
CAS No.: 16718-12-0
VCID: VC21067328
InChI: InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H
SMILES: C1=CC=C(C=C1)SC2=CC=CS2
Molecular Formula: C10H8S2
Molecular Weight: 192.3 g/mol

2-(Phenylthio)thiophene

CAS No.: 16718-12-0

Cat. No.: VC21067328

Molecular Formula: C10H8S2

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Phenylthio)thiophene - 16718-12-0

Specification

CAS No. 16718-12-0
Molecular Formula C10H8S2
Molecular Weight 192.3 g/mol
IUPAC Name 2-phenylsulfanylthiophene
Standard InChI InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H
Standard InChI Key JQTBWKNYWACCRU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=CC=CS2
Canonical SMILES C1=CC=C(C=C1)SC2=CC=CS2

Introduction

Chemical Structure and Identity

Molecular Information

2-(Phenylthio)thiophene consists of a thiophene ring connected to a phenyl group via a sulfur atom at the 2-position of the thiophene ring. The molecular structure combines two aromatic systems—a five-membered thiophene ring and a six-membered phenyl ring—linked through a thioether bridge.

PropertyValue
Chemical Name2-(Phenylthio)thiophene
Synonyms2-Phenylsulfanylthiophene
Molecular FormulaC₁₀H₈S₂
CAS Number16718-12-0
Molecular Weight192.301 g/mol
Exact Mass192.006744

The compound's identity can be represented through several standard chemical notations :

Notation TypeRepresentation
SMILESC1=CC=C(C=C1)SC2=CC=CS2
InChIInChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H
InChIKeyJQTBWKNYWACCRU-UHFFFAOYSA-N

Physical Properties

2-(Phenylthio)thiophene exhibits distinctive physical properties that determine its behavior under various conditions. The following table summarizes its key physical attributes :

Physical PropertyValue
Physical StateNot specified in sources
Density1.2±0.1 g/cm³
Boiling Point304.7±15.0 °C at 760 mmHg
Melting PointNot available
Flash Point138.1±20.4 °C
Refractive Index1.668
Vapor Pressure0.0±0.6 mmHg at 25°C
LogP4.43
Polar Surface Area (PSA)53.54000

The relatively high boiling point indicates strong intermolecular forces, likely due to the π-stacking interactions between aromatic rings and the polarizability of the sulfur atoms. The LogP value of 4.43 suggests that the compound is highly lipophilic, which has implications for its solubility profile and potential biological absorption .

Structural Characteristics

The compound features two distinct aromatic systems connected by a sulfur bridge. This arrangement creates interesting electronic properties due to the interaction between the π-electron systems of the thiophene and phenyl rings through the sulfur atom. The thiophene ring contributes to the compound's aromaticity while introducing the unique properties associated with sulfur-containing heterocycles .

Stability and Reactivity

Chemical Stability

The available data indicates that 2-(Phenylthio)thiophene exhibits typical stability patterns for thioethers and aromatic compounds. According to safety data, the compound is incompatible with strong oxidizing agents, which is characteristic of sulfur-containing organic compounds .

Decomposition Products

Under thermal decomposition or combustion conditions, 2-(Phenylthio)thiophene may produce hazardous byproducts including :

  • Carbon monoxide

  • Carbon dioxide

  • Oxides of sulfur

  • Acrid smoke and fumes

These decomposition products present potential hazards in case of fire or high-temperature exposure, highlighting the importance of proper handling and storage practices.

Analytical Characterization

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.01402135.9
[M+Na]⁺214.99596149.4
[M+NH₄]⁺210.04056147.4
[M+K]⁺230.96990139.1
[M-H]⁻190.99946141.7
[M+Na-2H]⁻212.98141144.7
[M]⁺192.00619140.6
[M]⁻192.00729140.6

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